2-bromo-N-(2,5-dichlorophenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-bromo-N-(2,5-dichlorophenyl)acetamide typically involves the bromination of N-(2,5-dichlorophenyl)acetamide. The reaction conditions often include the use of bromine or a bromine source in the presence of a suitable solvent and catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for higher yields and purity .
Chemical Reactions Analysis
2-Bromo-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to different products depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Scientific Research Applications
2-Bromo-N-(2,5-dichlorophenyl)acetamide is widely used in scientific research, particularly in the following areas:
Proteomics: It is used as a biochemical tool for studying protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications and as a lead compound for drug development.
Biological Studies: Researchers use it to study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets may vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
2-Bromo-N-(2,5-dichlorophenyl)acetamide can be compared with other similar compounds, such as:
2-Bromo-N-(3,4-dichlorophenyl)acetamide: This compound has a similar structure but with different positions of the chlorine atoms, leading to variations in its chemical and biological properties.
2-Bromo-N-(2,4-dichlorophenyl)acetamide: Another similar compound with different chlorine positions, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Properties
IUPAC Name |
2-bromo-N-(2,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGXJQWMLXFCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CBr)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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